molecular formula C27H30O15 B600418 Genistein 7,4'-di-O-glucoside CAS No. 36190-98-4

Genistein 7,4'-di-O-glucoside

Cat. No. B600418
CAS RN: 36190-98-4
M. Wt: 594.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Genistein 7,4’-di-O-glucoside is a natural product with significantly estrogenic proliferative effect in MCF-7 cells . It is the 7-O-beta-D-glucoside form of genistein and is the predominant form of the isoflavone naturally occurring in plants . It was first isolated in 1931 from the 90% methanol extract of a soybean meal .


Synthesis Analysis

Genistein 7,4’-di-O-glucoside is biosynthesized via the shikimate pathway in plants . It is present in plants in their inactive forms, as glycosides, and afterward changed through metabolic processes to active aglycones .


Molecular Structure Analysis

The molecular structure of Genistein 7,4’-di-O-glucoside is similar to that of genistein, which is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone .


Chemical Reactions Analysis

Genistein 7,4’-di-O-glucoside is hydrolyzed by removing the covalently bound glucose to form genistein . This genistein is the form of the compound that is absorbed in the intestine and is the form responsible for the biological activities of the isoflavone .


Physical And Chemical Properties Analysis

The physical and chemical properties of Genistein 7,4’-di-O-glucoside are similar to those of genistein. Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone .

Scientific Research Applications

  • Estrogenic and Anti-inflammatory Activities : Genistein 7,4'-di-O-glucoside exhibits estrogen-like and/or anti-inflammatory activities. It has been shown to promote differentiation of cells to osteoblasts and suppress tumor necrosis factor mRNA expression in certain cells. These effects suggest potential applications in formulations for menopausal symptoms and anti-inflammatory treatments (Fokialakis et al., 2019).

  • Antiandrogenic Activities : In a study involving groundnut (Apios americana Medik), compounds including genistein 7,4'-di-O-glucoside exhibited antiandrogenic activities. This suggests potential applications in treating conditions related to androgen receptors, such as certain types of prostate cancer (Ichige et al., 2013).

  • Influence on Absorption and Plasma Disposition : The absorption and plasma disposition of Genistein are influenced by its form. Genistein 7,4'-di-O-glucoside shows different pharmacokinetic profiles compared to Genistein, which can have implications for its efficacy and bioavailability in therapeutic applications (Yuan et al., 2012).

  • Anticancer Potential : Genistein and its derivatives, including genistein 7,4'-di-O-glucoside, have been studied for their potential in cancer treatment, particularly due to their apoptotic induction, antiangiogenic, and anti-inflammatory effects (Tuli et al., 2019).

  • Interactions with DNA : Studies have shown that genistein 7,4'-di-O-glucoside can bind to DNA, potentially through intercalation and hydrogen bonding. This suggests it could be a candidate for anticancer drug development (Li et al., 2008).

Mechanism of Action

Genistein 7,4’-di-O-glucoside exerts estrogen-like functions . It has been reported to have several biological effects such as antioxidant, anti-inflammatory, antibacterial, and antiviral activities, effects of angiogenesis and estrogen, and pharmacological activities on diabetes and lipid metabolism .

Future Directions

The pharmacological activities resulting from the experimental studies support the traditional uses of genistein, but in the future, further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy . Genistein 7,4’-di-O-glucoside may find potential use in the treatment of atherosclerosis .

properties

IUPAC Name

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJDQONJYHNTDX-UMUUNPGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genistein 7,4'-di-O-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.